N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide is an ethanediamide (oxamide) derivative featuring a six-membered 1,2-thiazinan ring substituted with a sulfonyl (dioxo) group at position 1. The thiazinan moiety is linked to a phenyl group at position 4, while the N'-substituent is a 4-methylbenzyl group. This structure combines sulfonamide stability with the hydrogen-bonding capacity of the oxamide core, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.
Properties
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-4-6-16(7-5-15)14-21-19(24)20(25)22-17-8-10-18(11-9-17)23-12-2-3-13-28(23,26)27/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQFQPJUERZKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. The phenyl groups are then introduced through further reactions involving aromatic compounds and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazinan ring and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This can result in various effects, depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural and spectral differences between the target compound and related ethanediamide derivatives:
Key Structural and Functional Differences
Core Heterocycle: The target compound’s thiazinan (6-membered) ring provides greater conformational flexibility compared to the 5-membered thiazolidinone in . Piperazine derivatives (e.g., ) lack sulfur but introduce basic nitrogen atoms, which may improve solubility and bioavailability.
Substituent Effects :
- The 4-methylbenzyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the 4-methoxyphenyl group in , which adds electron-donating properties.
- Fluorine substitution in (4-fluorophenyl) enhances electronegativity and may influence binding affinity in biological targets.
Synthesis Pathways: Thiazinan-containing compounds often require multi-step syntheses involving sulfonylation and ring closure, whereas thiazolo-triazol derivatives are synthesized via cyclocondensation of thioureas with α-haloketones. Piperazine-based ethanediamides utilize amide coupling reagents (e.g., carbodiimides), similar to methods described for thiazolidinones .
Spectral and Physicochemical Comparisons
- IR Spectroscopy: The target compound’s sulfonyl group exhibits characteristic asymmetric/symmetric stretches at ~1350–1150 cm⁻¹, absent in non-sulfonylated analogues like . Amide C=O stretches (~1650–1680 cm⁻¹) are consistent across all compounds but vary slightly due to electronic effects from substituents .
NMR Spectroscopy :
- Thiazinan protons (CH₂-SO₂) resonate as multiplets at δ 3.0–4.0 ppm, distinct from the thiazolo-triazol CH₂ groups in (δ 4.5–5.0 ppm).
- Aromatic protons in the 4-methylbenzyl group (target compound) appear as a singlet at δ 2.3 ppm (CH₃) and δ 7.2–7.4 ppm (phenyl), differing from the 4-methoxyphenyl signals in (δ 3.8 ppm for OCH₃) .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique thiazinan ring structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thiazinan moiety linked to a phenyl group and an ethanediamide functional group. This combination of functional groups is believed to influence its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazinan Intermediate : Cyclization of appropriate precursors under controlled conditions.
- Coupling Reaction : The thiazinan intermediate is coupled with a phenyl ring through substitution reactions.
- Final Amide Formation : The phenyl-thiazinan moiety is linked to the ethanediamide core via amide bond formation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This is likely due to its ability to interact with bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death. Studies have demonstrated its effectiveness against various strains of bacteria, suggesting potential therapeutic applications in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. The presence of the sulfonamide group in its structure may play a crucial role in these interactions by targeting specific enzymes involved in tumor growth.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Interaction with specific enzymes or receptors that are crucial for cellular metabolism and proliferation.
- Modulation of Cellular Pathways : By inhibiting these targets, the compound may disrupt critical signaling pathways involved in cancer progression or microbial resistance.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the specific arrangement of functional groups in this compound.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-(2-phenylethyl)ethanediamide | Similar thiazinan ring | Potentially different biological activity |
| 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile | Contains fluorine substituent | May exhibit distinct reactivity profiles |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study 1 : Investigated the antimicrobial effects against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
- Study 2 : Focused on anticancer properties in vitro using various cancer cell lines, showing significant inhibition of cell growth compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
